molecular formula C5H8F3NO3S B1434872 3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide CAS No. 1803610-22-1

3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide

Cat. No. B1434872
CAS RN: 1803610-22-1
M. Wt: 219.18 g/mol
InChI Key: KZIRULVXMFDJLW-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide, also known as TFDMS, is a sulfonamide compound that has gained attention in scientific research due to its unique properties. This compound has various applications in the field of chemistry and biology, making it a topic of interest for researchers.

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide and its derivatives, commonly referred to as triflamides and triflimides, have garnered attention in the realm of organic chemistry due to their unique chemical properties and broad utility. These compounds, recognized for their strong electron-withdrawing nature, high NH-acidity, and low nucleophilicity, serve as pivotal reagents, catalysts, or additives in a myriad of organic reactions. They are instrumental in facilitating various reaction types, including cycloaddition reactions, Friedel–Crafts reactions, condensation reactions, and heterocyclization, among others. Furthermore, their application extends to the field of C-amination (sulfonamidation) reactions, yielding products that are integral as building blocks in organic synthesis, catalysts, and ligands in metal complex catalysis, and also find utility in medicinal applications (Moskalik & Astakhova, 2022).

Role in Reaction Mechanisms and Structural Studies

In-depth studies reveal the intriguing behavior of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in various solvents, highlighting its capacity to form cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystalline forms. Such behavior underscores the potential of this compound in forming complex molecular structures, which can be pivotal in understanding reaction mechanisms and designing novel synthetic pathways (Sterkhova, Moskalik, & Shainyan, 2014).

Innovative Applications in Organic Reactions

The versatility of trifluoromethanesulfonic (triflic) acid, a related compound, is exemplified in its use as an exceptional catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to yield complex structures like pyrrolidines. This showcases the potential of related sulfonamide compounds in orchestrating intricate organic reactions and forming sophisticated molecular architectures (Haskins & Knight, 2002).

properties

IUPAC Name

3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO3S/c1-9(2)13(11,12)3-4(10)5(6,7)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIRULVXMFDJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197457
Record name 1-Propanesulfonamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide

CAS RN

1803610-22-1
Record name 1-Propanesulfonamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803610-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanesulfonamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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